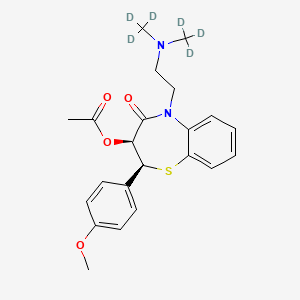

Diltiazem-d6

Übersicht

Beschreibung

Diltiazem-d6 is the deuterium labeled Diltiazem . Diltiazem is an orally active L-type Ca2+ channel blocker, with antihypertensive and antiarrhythmic effects . It is used for the research of cardiac arrhythmia, hypertension, and angina pectoris .

Synthesis Analysis

A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride tablets was developed and validated . This method involves a high-sensitive and specific stability-indicating reverse-phase HPLC .

Molecular Structure Analysis

Diltiazem targets the central cavity of the voltage-gated Ca2+ channel underneath its selectivity filter and physically blocks ion conduction . The diltiazem-binding site overlaps with the receptor site for phenylalkylamine Ca2+ antagonist drugs such as verapamil .

Chemical Reactions Analysis

A novel gradient, high-sensitive and specific stability-indicating reverse-phase HPLC method was developed and validated for quantitative purpose of known, unknown and degradant impurities profiling for diltiazem hydrochloride tablets .

Physical And Chemical Properties Analysis

Diltiazem-d6 is an off-white solid . It has a melting point of 97-99°C and is slightly soluble in chloroform and methanol .

Wissenschaftliche Forschungsanwendungen

Treatment of Anal Fissures

Diltiazem Hydrochloride gels have been formulated for the treatment of Chronic Anal Fissure (CAF). The treatment aims to reduce the spasm of the anal sphincter. The gels were prepared using FDA recommended polymers for topical application in CAF . This approach has shown promise, with more than 60% of patients reportedly cured with the topical use of the agents .

Atrial Fibrillation with Rapid Ventricular Response

Diltiazem has been used in the emergency department to achieve acute rate control in patients suffering from atrial fibrillation with rapid Ventricular Response . The study explores the association between the efficacy of diltiazem and the genetic polymorphism of CYP2D6 in these patients .

Drug Metabolism Studies

Diltiazem and its metabolites, N-desmethyl Diltiazem, desacetyl Diltiazem have been quantified in human plasma using liquid chromatography coupled with mass spectrometry (LCMS/MS) . This helps in understanding the metabolism of the drug and can be crucial in dosage determination .

Wirkmechanismus

Diltiazem-d6, also known as [(2S,3S)-5-[2-[Bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate, is a deuterium-labeled form of Diltiazem . Diltiazem is an orally active L-type calcium channel blocker with antihypertensive and antiarrhythmic effects .

Target of Action

Diltiazem primarily targets the L-type calcium channels located in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the influx of calcium ions during the depolarization process .

Mode of Action

Diltiazem works by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, reducing the contractility of the heart and dilating the blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by Diltiazem is the calcium signaling pathway. By blocking the L-type calcium channels, Diltiazem disrupts the normal flow of calcium ions, which are essential for muscle contraction. This leads to a decrease in the force and rate of heart contractions .

Pharmacokinetics

Diltiazem is extensively metabolized in the liver, with a systemic clearance of about 1.28 l/kg/h . After intravenous administration, the plasma elimination half-life is approximately 3.4 hours . The pharmacokinetics of Diltiazem shows a triexponential manner after intravenous infusion .

Result of Action

The primary result of Diltiazem’s action is a decrease in blood pressure and heart rate . It reduces systemic vascular resistance, the rate-pressure product, and coronary vascular resistance while increasing the supply of blood and oxygen to the heart .

Action Environment

The action of Diltiazem can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, individual genetic variations, such as polymorphisms in the cytochrome P450 2D6 enzyme, can influence the metabolic pathways of Diltiazem and thus its pharmacokinetic and pharmacodynamic profiles .

Safety and Hazards

Diltiazem can cause serious eye irritation and may damage organs (cardiovascular system) . It may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children .

Relevant Papers

- A study explored the association between the efficacy of diltiazem and the genetic polymorphism of CYP2D6 in patients with atrial fibrillation with rapid ventricular response .

- Diltiazem is used as a calcium channel blocker in the treatment of cardiovascular disorders. Because of the poor aqueous solubility of the drug, its hydrochloride salt has been marketed .

Eigenschaften

IUPAC Name |

[(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRBWQSSZJOP-NFBMDBORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678697 | |

| Record name | (2S,3S)-5-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diltiazem-d6 | |

CAS RN |

1242184-41-3 | |

| Record name | (2S,3S)-5-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer](/img/no-structure.png)

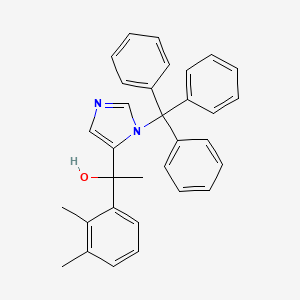

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

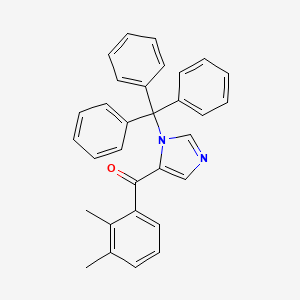

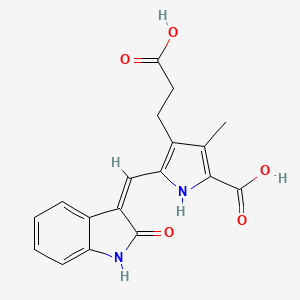

![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)

![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)